molecular formula C13H18N2O3S B2434354 N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251708-53-8

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2434354
CAS No.: 1251708-53-8
M. Wt: 282.36
InChI Key: HDHWBOHENXQDPC-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative designed for research purposes. Oxalamide-based compounds are of significant interest in medicinal chemistry and pharmacology, particularly in the exploration of novel non-opioid analgesic pathways . Its molecular structure, which incorporates a cyclopentyl group and a hydroxyethyl-thiophene moiety, is characteristic of compounds investigated for targeting G protein-coupled receptors (GPCRs) . Emerging research on related compounds indicates potential utility in studying lysophosphatidic acid receptor 5 (LPA5) antagonism . LPA5 is a receptor highly expressed in the spinal cord and dorsal root ganglion, and its inhibition has been shown to attenuate inflammatory and neuropathic pain in preclinical models, presenting a promising target for pain research . Furthermore, the structural features of this compound align with the ongoing pursuit of peripherally-acting pain therapeutics that aim to avoid central nervous system (CNS) side effects and the addictive potential associated with opioids . Researchers can utilize this compound to probe these critical biological mechanisms and contribute to the development of new therapeutic strategies.

Properties

IUPAC Name

N'-cyclopentyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWBOHENXQDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-hydroxyethyl)oxalamide
  • N1-cyclopentyl-N2-(2-thiophen-3-yl)ethyl)oxalamide
  • N1-cyclopentyl-N2-(2-hydroxy-2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both a hydroxyethyl group and a thiophene ring, which confer distinct chemical and biological properties

Biological Activity

N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 1251708-53-8) is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₃H₁₈N₂O₃S
Molecular Weight: 282.36 g/mol
Structure: The compound features a cyclopentyl group, a hydroxyethyl moiety, and a thiophene ring, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown activity against various mycobacterial strains, including Mycobacterium abscessus and Mycobacterium avium. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 1 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound 10.05M. avium
Compound 20.25M. xenopi
This compoundTBDTBD

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The exact pathways remain to be fully elucidated, but interactions with key signaling molecules in cancer proliferation are suspected.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may bind to specific enzymes or receptors, altering their activity.
  • Cellular Uptake: Its structure allows for efficient cellular uptake, facilitating its action within target cells.
  • Modulation of Signaling Pathways: It may influence various signaling pathways involved in inflammation and cell growth.

Study on Antimycobacterial Activity

A study conducted on a series of oxalamide derivatives demonstrated that structural modifications significantly impact antimicrobial efficacy. The presence of the cyclopentyl and thiophene groups was crucial for maintaining activity against mycobacterial infections .

Cytotoxicity Assessments

In vitro cytotoxicity assays using THP-1 human monocytic cells indicated that this compound exhibits low toxicity, with a selectivity index (SI) greater than 1910 against M. abscessus strains . This suggests a favorable therapeutic window for potential clinical applications.

Q & A

Q. What are the key structural features of N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide that influence its chemical reactivity?

The compound’s reactivity is governed by:

  • Oxalamide core : Facilitates hydrogen bonding and metal coordination, critical for biological or material interactions.
  • Thiophen-3-yl group : Enables π-π stacking and hydrophobic interactions.
  • Cyclopentyl group : Enhances lipophilicity, affecting solubility and membrane permeability.
  • 2-hydroxyethyl substituent : Provides a site for functionalization (e.g., esterification) or hydrogen bonding. These features collectively influence its interactions in enzymatic systems or self-assembly processes .

Q. What synthetic strategies are employed to prepare this compound?

A multi-step approach is typically used:

StepMethodologyReagents/Conditions
1. Thiophene-ethanol moiety synthesisNucleophilic addition to thiophene-3-carbaldehyde, followed by reductionNaBH₄ or LiAlH₄ for reduction
2. Oxalamide couplingReaction of cyclopentylamine with oxalyl chloride, followed by coupling with the thiophene-ethanol derivativeHünig’s base (DIPEA) or Et₃N in anhydrous THF
3. Hydroxyl protectionUse of tert-butyldimethylsilyl (TBS) or acetyl groups during coupling to prevent side reactionsTBSCl, imidazole
Purification involves column chromatography or recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the binding mechanism to bacterial methionine aminopeptidase (MetAP)?

  • Co-crystallization : Soak the compound with EcMetAP1 and auxiliary Co(II) ions to stabilize coordination geometry.
  • Data collection : Use synchrotron radiation (≤1.8 Å resolution) for high-quality diffraction.
  • Refinement : Apply SHELXL to model the oxalamide’s carbonyl and thiophene groups coordinating the metal center.
  • Reference : The PDB entry 2EVO provides a template for thiazole-based oxalamide inhibitors .

Q. How do researchers resolve contradictions in biological activity data across oxalamide derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopentyl vs. aryl groups) and test against enzymatic (e.g., MetAP inhibition) or cellular assays.
  • Computational validation : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to predict binding modes and correlate with experimental IC₅₀ values .
  • Orthogonal assays : Validate findings using surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What advanced analytical methods quantify regioisomeric impurities in this compound?

  • HPLC-MS : Use a C18 column with a gradient elution (ACN/water + 0.1% formic acid) to separate regioisomers. Monitor via UV (254 nm) and HRMS for exact mass confirmation.
  • 2D-NMR : Employ ¹H-¹³C HSQC and NOESY to distinguish regioisomers via cross-peak patterns.
  • Reference standards : Synthesize or procure regioisomeric impurities for spiking experiments .

Q. How can density functional theory (DFT) optimize the synthesis pathway?

  • Transition state modeling : Use B3LYP/6-31G* to calculate activation energies for key steps (e.g., oxalamide coupling).
  • Solvent effects : Apply the polarizable continuum model (PCM) to predict solvent interactions and guide solvent selection (e.g., THF vs. DMF).
  • Electrostatic potential maps : Identify nucleophilic (e.g., amine) and electrophilic (e.g., carbonyl) sites to refine reaction conditions .

Q. What role does the 2-hydroxy-2-(thiophen-3-yl)ethyl group play in solid-state interactions?

  • Hydrogen bonding : The hydroxyl group forms intermolecular H-bonds, influencing crystal packing.
  • π-π stacking : The thiophene ring interacts with aromatic residues in co-crystallized proteins or polymer matrices.
  • Self-assembly : In polymer blends (e.g., PHB), this group enhances nucleation density by aligning with polymer chains via dipole-dipole interactions .

Methodological Recommendations

  • Crystallography : Prioritize high-resolution data (≤1.8 Å) and metal-coordinated complexes for structural clarity .
  • Synthetic optimization : Use DFT to predict bottlenecks and protect functional groups during coupling .
  • Biological assays : Combine enzymatic assays with computational modeling to decouple steric/electronic effects .

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